molecular formula C5H9N3O B13623054 2-(1H-1,2,4-triazol-3-yl)propan-2-ol

2-(1H-1,2,4-triazol-3-yl)propan-2-ol

Cat. No.: B13623054
M. Wt: 127.14 g/mol
InChI Key: MDDIMOYMKDWDAS-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring attached to a propanol group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-3-yl)propan-2-ol typically involves the reaction of 1,2,4-triazole with an appropriate alkylating agent. One common method is the alkylation of 1,2,4-triazole with 2-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and amines (e.g., NH₃) are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-(1H-1,2,4-triazol-3-yl)propan-2-one.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-(1H-1,2,4-triazol-3-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential antifungal and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

    Itraconazole: 4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan

Uniqueness

2-(1H-1,2,4-triazol-3-yl)propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike fluconazole and itraconazole, which have additional aromatic rings and halogen substitutions, this compound has a simpler structure, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)propan-2-ol

InChI

InChI=1S/C5H9N3O/c1-5(2,9)4-6-3-7-8-4/h3,9H,1-2H3,(H,6,7,8)

InChI Key

MDDIMOYMKDWDAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=NN1)O

Origin of Product

United States

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